molecular formula C14H13NO B13056962 (Z)-benzyl(oxido)(phenylmethylidene)azanium CAS No. 3376-26-9

(Z)-benzyl(oxido)(phenylmethylidene)azanium

Cat. No.: B13056962
CAS No.: 3376-26-9
M. Wt: 211.26 g/mol
InChI Key: UBINNYMQZVKNFF-PTNGSMBKSA-N
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Description

(Z)-benzyl(oxido)(phenylmethylidene)azanium is an organic compound characterized by its unique structure, which includes a benzyl group, an oxido group, and a phenylmethylidene group attached to an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzyl(oxido)(phenylmethylidene)azanium typically involves the reaction of benzylamine with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-benzyl(oxido)(phenylmethylidene)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and phenylmethylidene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxides, while reduction can produce benzylamines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-benzyl(oxido)(phenylmethylidene)azanium is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have uses in drug development, particularly for conditions involving oxidative stress and inflammation.

Industry

In industrial applications, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-benzyl(oxido)(phenylmethylidene)azanium involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, influencing cellular oxidative states. The benzyl and phenylmethylidene groups can interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(cyclohexylmethyl)(oxido)(phenylmethylidene)azanium
  • (Z)-(2-bromophenyl)methyl(phenylmethylidene)azanium

Uniqueness

(Z)-benzyl(oxido)(phenylmethylidene)azanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

3376-26-9

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-benzyl-1-phenylmethanimine oxide

InChI

InChI=1S/C14H13NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-11H,12H2/b15-11-

InChI Key

UBINNYMQZVKNFF-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/[N+](=C/C2=CC=CC=C2)/[O-]

Canonical SMILES

C1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

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